BTMPS

Description

Properties

IUPAC Name |

bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITRBUPOXXBIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028030 | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52829-07-9 | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6803A71201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is a hindered amine light stabilizer (HALS) commercially known by trade names such as Tinuvin® 770.[1][2] Its primary industrial application is to protect polymers and coatings from degradation caused by exposure to ultraviolet light.[1][2] BTMPS is a symmetrical molecule derived from the diesterification of sebacic acid and 4-hydroxy-2,2,6,6-tetramethylpiperidine. Recently, BTMPS has garnered significant attention from the scientific and medical communities due to its emergence as a prevalent adulterant in the illicit drug supply, particularly in samples containing fentanyl.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of BTMPS, intended for a technical audience.

Chemical Structure and Identification

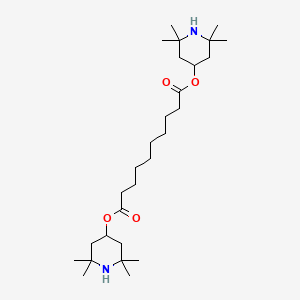

The chemical structure of BTMPS is characterized by a central sebacic acid core ester-linked to two 2,2,6,6-tetramethylpiperidine moieties.

Caption: 2D Chemical Structure of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS).

| Identifier | Value |

| IUPAC Name | bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |

| Synonyms | BTMPS, Tinuvin® 770, Bis(2,2,6,6-tetramethyl-4-piperidyl) decanedioate, Decanedioic acid bis(2,2,6,6-tetramethyl-4-piperidinyl) ester |

| CAS Number | 52829-07-9 |

| Molecular Formula | C₂₈H₅₂N₂O₄ |

| Molecular Weight | 480.7 g/mol |

| SMILES | CC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2 |

| InChI | InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 |

Physicochemical Properties

BTMPS is a white to off-white crystalline powder or solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Melting Point | 81-85 °C | Sigma-Aldrich |

| Water Solubility | <0.01% w/w (<6 ppm) at 20 °C | Sigma-Aldrich |

| Solubility in Organic Solvents (at 20 °C) | ||

| Methylene Chloride | 56% w/w | Sigma-Aldrich |

| Chloroform | 45% w/w | Sigma-Aldrich |

| Methanol | 38% w/w | Sigma-Aldrich |

| Ethyl Acetate | 24% w/w | Sigma-Aldrich |

| Acetone | 19% w/w | Sigma-Aldrich |

| Ethanol | Slightly soluble (0.1-1 mg/ml) | Cayman Chemical |

| Volatility (TGA, 20 °C/min in air) | 0.7% weight loss at 150-175 °C | Sigma-Aldrich |

Spectroscopic Data

Basic spectroscopic information for BTMPS is available.

| Spectrum Type | Key Features |

| FTIR | Characteristic peaks include C=O stretching of the ester group around 1721-1735 cm⁻¹, and N-H bending and stretching vibrations from the piperidine rings. |

| NMR | ¹H and ¹³C NMR spectra would show characteristic signals for the methyl, methylene, and methine protons and carbons of the tetramethylpiperidine and sebacate moieties. |

| Mass Spectrometry | The molecular ion [M]⁺ is observed at m/z 480. The protonated molecule [M+H]⁺ is observed at m/z 481.4000. |

Pharmacological Activity and Signaling Pathways

Despite its primary industrial use, research has revealed that BTMPS possesses significant pharmacological activity, primarily as a blocker of L-type calcium channels and, according to older research, as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).

L-Type Calcium Channel Blockade

BTMPS has been identified as a potent blocker of L-type voltage-gated calcium channels (Caᵥ1). This action is of significant toxicological concern, as L-type calcium channels are crucial for cardiovascular function, including cardiac muscle contraction and the regulation of blood pressure.

Caption: BTMPS as a blocker of L-type voltage-gated calcium channels.

Nicotinic Acetylcholine Receptor Antagonism (Disputed)

Older studies reported that BTMPS acts as a non-competitive, use-dependent antagonist of nicotinic acetylcholine receptors (nAChRs). This would imply that BTMPS can inhibit neuronal signaling mediated by acetylcholine. However, it is crucial to note that recent findings from December 2024, utilizing modern assay techniques, have reported no significant binding activity of BTMPS to nAChRs.[4] This discrepancy highlights the need for further research to clarify the interaction of BTMPS with the cholinergic system.

Caption: Disputed non-competitive antagonism of nAChRs by BTMPS.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of BTMPS are found in the primary scientific literature. Below are generalized methodologies based on standard techniques for assessing L-type calcium channel and nAChR activity.

General Protocol for Assessing L-Type Calcium Channel Blockade (Electrophysiology)

This protocol outlines a general approach using patch-clamp electrophysiology to measure the effect of BTMPS on L-type calcium channel currents.

-

Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells) or primary neurons. Culture cells to an appropriate confluency on glass coverslips.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a caesium salt to block potassium channels, and the extracellular solution should contain a high concentration of barium or calcium as the charge carrier.

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents.

-

Establish a stable baseline recording of the calcium currents.

-

-

BTMPS Application:

-

Prepare stock solutions of BTMPS in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

-

Perfuse the cells with the BTMPS-containing solution for a defined period.

-

Record calcium currents again in the presence of BTMPS using the same voltage-step protocol.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents before and after BTMPS application.

-

Calculate the percentage of current inhibition for each concentration of BTMPS.

-

Construct a concentration-response curve and calculate the IC₅₀ value to determine the potency of BTMPS as an L-type calcium channel blocker.

-

General Protocol for Assessing nAChR Antagonism (Two-Electrode Voltage Clamp)

This protocol describes a general method for studying the effects of BTMPS on nAChRs expressed in Xenopus oocytes.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiology Setup: Use a two-electrode voltage-clamp amplifier. Perfuse the oocytes with a standard frog Ringer's solution.

-

Recording Procedure:

-

Impale an oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a short pulse of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.

-

Wash the oocyte with Ringer's solution until the current returns to baseline. Repeat agonist applications to establish a stable baseline response.

-

-

BTMPS Application:

-

Pre-incubate the oocyte with a BTMPS-containing solution for a set duration.

-

Co-apply the agonist and BTMPS and record the resulting current.

-

To test for use-dependency, apply a series of agonist pulses in the continuous presence of BTMPS.

-

-

Data Analysis:

-

Compare the amplitude of the agonist-evoked current in the absence and presence of BTMPS.

-

Calculate the percentage of inhibition.

-

Generate concentration-response curves to determine the IC₅₀ of BTMPS. Analyze the kinetics of the current to characterize the nature of the antagonism (e.g., competitive vs. non-competitive).

-

Conclusion

BTMPS is an industrial chemical with a well-defined structure and known physicochemical properties. Beyond its industrial use, it exhibits significant, and potentially harmful, pharmacological activities. Its role as an L-type calcium channel blocker is a key area of concern. The reported interaction with nicotinic acetylcholine receptors is currently a point of scientific debate and requires further investigation with modern techniques to resolve conflicting findings. The information provided in this guide is intended to support researchers and drug development professionals in understanding the fundamental chemical and pharmacological properties of this compound.

References

- 1. legislativeanalysis.org [legislativeanalysis.org]

- 2. Pittsburg Post Gazette: Industrial-grade chemical is showing up in street drugs - ACMT [acmt.net]

- 3. BTMPS found in confirmed drug checking results in Washington [adai.washington.edu]

- 4. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]

An In-Depth Technical Guide on the Core Mechanism of Action of BTMPS in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: BTMPS, or bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known under the trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used as an additive in plastics.[1][2] Since mid-2024, it has been identified as a novel and prevalent adulterant in the illicit drug supply, particularly in substances sold as fentanyl.[3][4] This document synthesizes the current, and at times conflicting, scientific understanding of its pharmacological effects on the human body based on preclinical data.

Executive Summary

BTMPS is an industrial chemical with demonstrated biological activity. Preclinical studies have proposed two primary mechanisms of action: potent, non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) and blockade of L-type voltage-gated calcium channels (VGCCs).[3][5][6] However, recent findings challenge the nAChR antagonism, suggesting a lack of direct binding activity in modern assays.[2] The compound's effects are of significant interest due to its unexpected emergence in the illicit drug supply and its potential to induce adverse physiological effects, including cardiotoxicity.[7][8] This guide provides a detailed overview of the proposed mechanisms, summarizes the available quantitative data, outlines key experimental protocols, and presents signaling pathway diagrams based on the current literature.

Core Mechanisms of Action

The biological effects of BTMPS are primarily attributed to its interaction with two critical ion channel families.

L-Type Voltage-Gated Calcium Channel (VGCC) Blockade

The most consistently reported mechanism of action for BTMPS is the potent blockade of L-type VGCCs.[3][6] These channels are crucial for excitation-contraction coupling in cardiac, smooth, and skeletal muscle, as well as for neurotransmitter release and gene expression in neurons.[9]

Early research by Glossmann et al. (1993) identified BTMPS (as Tinuvin 770) as a potent L-type Ca2+-channel blocker that elutes from polypropylene plastic laboratory tubes.[10][11] The study suggested that BTMPS binds to the phenylalkylamine and benzothiazepine-selective domains of the channel's α1 subunit.[3][10] This action inhibits the influx of calcium into cells, which can lead to a reduction in blood pressure and cardiac contractility.[2][12] This mechanism is the basis for the observed cardiotoxic effects in animal studies and is a primary concern regarding its presence in the illicit drug supply.[7][12]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Point of Contention

A significant body of literature describes BTMPS as a use-dependent, non-competitive antagonist of neuronal nAChRs.[5][13] This mechanism implies that BTMPS requires the channel to be opened by an agonist (like acetylcholine or nicotine) before it can bind and exert its blocking effect.[5] The antagonism was reported to be non-subtype selective with a higher preference for neuronal nAChRs.[5] This activity was proposed to underlie the findings that BTMPS reduces morphine and nicotine self-administration in rats.[5][14][15]

However, this mechanism has been recently disputed. Research from late 2024, utilizing a modern, high-throughput screening platform (PRESTO-TANGO assay), reported no significant binding activity of BTMPS to a panel of 320 brain and body receptors, including nAChRs, at a concentration of 10µM.[2] This finding directly contradicts the older binding data and suggests that the observed in vivo effects on addiction models may be mediated by other mechanisms, such as the L-type calcium channel blockade, or indirect downstream effects.[2] This discrepancy is a critical area for future research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Receptor Binding & Channel Blocking Affinity

| Target | Parameter | Value | Species | Source |

| Neuronal nAChRs | KD | ~200 nM | Not Specified | Papke et al., 1994 (as cited in[5]) |

| L-Type Ca2+ Channels | IC50 | < 10 nM | Not Specified | Glossmann et al., 1993 (as cited in[12]) |

| 320 GPCRs (incl. nAChRs) | Binding Activity | No significant binding | Human | Huang, XP (as cited in[2]) |

Table 2: In Vivo Pharmacological Effects in Rodent Models

| Model | BTMPS Doses (s.c.) | Effect | Magnitude of Effect | Source |

| Morphine Withdrawal | 0.1 mg/kg & 0.5 mg/kg | Dose-dependent reduction in withdrawal scores | Statistically significant (p<0.05) reduction | Hall et al., 2011[5] |

| Nicotine Self-Administration | Daily administration | Dose-dependent decrease in self-administration | 55-80% reduction vs. control | Hall et al., 2010 (as cited in[15]) |

| Nicotine-Induced Locomotor Activity | Not specified | Inhibition of increased motor behaviors | Significant, biphasic dose-response | Graham et al., 2005[13] |

| Nicotine-Induced Antinociception | Not specified | Blockade of antinociceptive response | Almost complete block at 1 & 1.5 mg/kg nicotine | Graham et al., 2005[13] |

Key Experimental Protocols

This section details the methodology used in a key study investigating the effects of BTMPS on morphine addiction models.

Morphine Self-Administration and Withdrawal in Rats (Hall et al., 2011)

-

Objective: To assess the ability of BTMPS to reduce the adverse consequences of morphine self-administration, including withdrawal and drug-seeking behavior.[5]

-

Animal Model: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and an infusion pump for intravenous drug delivery.

-

Procedure:

-

Surgery: Rats were surgically implanted with intravenous catheters.

-

Self-Administration Phase (14 days): Rats were allowed to self-administer morphine on a 24-hour basis. The dose of morphine was escalated over the 14 days (0.25 mg/kg for days 1-3, 0.5 mg/kg for days 4-6, and 1.0 mg/kg for days 7-14 per infusion).[5]

-

BTMPS Intervention: Separate groups of rats received subcutaneous (s.c.) injections of BTMPS (0.1 mg/kg or 0.5 mg/kg) or vehicle during different phases of the study (e.g., during the last 5 days of self-administration or during acute withdrawal).[5]

-

Spontaneous Morphine Withdrawal Phase: Following the self-administration phase, rats were observed for characteristic withdrawal behaviors (e.g., teeth chattering, wet dog shakes, ptosis). Withdrawal scores were tallied to quantify the severity of withdrawal.[5]

-

Data Analysis: Statistical analysis (e.g., ANOVA) was used to compare withdrawal scores between BTMPS-treated and vehicle-treated groups.[5]

-

The workflow for this experimental protocol is visualized below.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed (and disputed) molecular mechanisms of BTMPS.

Proposed L-Type Calcium Channel Blockade Pathway

This pathway is considered the most substantiated mechanism of action. BTMPS directly inhibits the L-type calcium channel, preventing the influx of Ca2+ ions into the cell. This has downstream consequences, particularly in excitable cells like neurons and myocytes.

Disputed Nicotinic Acetylcholine Receptor (nAChR) Antagonism Pathway

This diagram illustrates the originally proposed mechanism of use-dependent nAChR antagonism. It is important to note that this direct binding interaction is now contested by recent findings.[2]

Conclusion and Future Directions

BTMPS exhibits clear pharmacological activity, with the most robust evidence supporting its role as a potent L-type calcium channel blocker. The previously accepted mechanism of nAChR antagonism is now under scrutiny and requires further investigation to resolve the conflicting findings between classic pharmacological studies and modern high-throughput screening assays. Given its prevalence as an adulterant in the illicit drug supply, understanding its full toxicological and pharmacological profile in humans is a public health priority. Future research should focus on:

-

Reconciling the nAChR Binding Discrepancy: Independent verification of BTMPS's binding affinity for various nAChR subtypes using multiple modern assay techniques.

-

Human Metabolism and Toxicology: Investigating the metabolic fate of BTMPS in humans and its effects on cardiovascular and neurological systems at doses encountered in adulterated substances.

-

Interaction with Opioids: Elucidating the synergistic or additive toxic effects of BTMPS when co-administered with fentanyl and other opioids.

This guide provides a framework based on current preclinical data, but the rapid evolution of this issue necessitates continuous monitoring and research by the scientific community.

References

- 1. Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]

- 3. Monographs [cfsre.org]

- 4. cfsre.org [cfsre.org]

- 5. The use-dependent, nicotinic antagonist BTMPS reduces the adverse consequences of morphine self-administration in rats in an abstinence model of drug seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. uclahealth.org [uclahealth.org]

- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hemodynamic Effects of the Light Stabilizer Tinuvin 770 in Dogs In Vivo [openmedicinalchemistryjournal.com]

- 13. Functional central nicotinic acetylcholine receptor antagonism by systemic administration of Tinuvin 770 (BTMPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotine and opioid co-dependence: Findings from bench research to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of administration of the nicotinic acetylcholine receptor antagonist BTMPS, during nicotine self-administration, on lever responding induced by context long after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a hindered amine light stabilizer (HALS) commercially known as Tinuvin 770, is primarily utilized to prevent photodegradation in polymeric materials.[1] Beyond its industrial application, this compound exhibits significant pharmacological and toxicological activities. Notably, it functions as a potent blocker of L-type calcium channels and an inhibitor of nicotinic acetylcholine receptors.[2][3] These properties contribute to its observed cardiotoxic effects, including dose-dependent hemodynamic alterations.[3][4] Furthermore, studies have indicated potential cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the known pharmacological properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Recent concerns regarding its detection as an adulterant in illicit substances underscore the importance of understanding its biological effects.[5]

Core Pharmacological Activities

The primary pharmacological actions of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate stem from its ability to interact with specific ion channels and receptors.

L-Type Calcium Channel Blockade

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a potent antagonist of L-type voltage-gated calcium channels.[2] This inhibitory action is significant, with IC50 values reported to be less than 10 nM.[6] The compound is believed to bind to the phenylalkylamine and benzothiazepine-selective domains of the α1 subunit of the L-type Ca2+ channel.[2][6] By blocking these channels, it reduces the influx of calcium into cells, which can lead to a range of physiological effects, including vasodilation and decreased myocardial contractility.[3][7]

Nicotinic Acetylcholine Receptor Inhibition

This compound also acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs).[3] Its inhibitory effect has been demonstrated on nAChRs expressed in Xenopus oocytes in a use-dependent manner. The kinetics of inhibition and recovery are slower compared to its constituent methylated piperidines.

Toxicological Profile

The pharmacological activities of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate are closely linked to its toxicological profile, particularly its cardiotoxicity.

Cardiotoxicity

In vivo and in vitro studies have demonstrated the cardiotoxic potential of this compound.[2][4] In rats, intraperitoneal injections have been shown to cause focal myocytolysis and hypercontraction necrosis at higher doses.[4] These morphological changes are associated with intracellular Ca2+ accumulation and increased catecholamine release, effects similar to first-generation L-type Ca2+ channel blockers.[4] In isolated adult rat cardiac myocytes, exposure to the compound resulted in a progressive decline in viable cells, hypercontraction, and ATP depletion.[2]

Cytotoxicity

The cytotoxicity of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate appears to be concentration-dependent. While lacquer films containing up to 2.5% (m/m) of the compound were found to be cytocompatible, concentrations of 5% (m/m) or higher resulted in significant cytotoxic effects, with cell viability dropping to near zero.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Lacquer films incorporating this compound have shown a significant reduction in the microbial load of both Gram-positive and Gram-negative bacteria, as well as fungal species, indicating a broad spectrum of action. The proposed mechanism involves the generation of reactive nitrogen species (RNS) during the autoxidation of the compound.

Quantitative Pharmacological and Toxicological Data

| Parameter | Value | Species/System | Reference |

| L-Type Calcium Channel Inhibition | |||

| IC50 | < 10 nM | Purified Ca2+ channel preparations from rabbit skeletal muscle | [6] |

| IC50 (1,4-dihydropyridine-sensitive 45Ca2+ uptake) | 3.6 µM | GH3 cells | [8] |

| Ki (inhibition of (+)-tetrandrine stimulation of 1,4-dihydropyridine binding) | 6.8 nM | Membrane-bound L-type Ca2+ channel | [8] |

| Cytotoxicity | |||

| Cell Viability (0.5% m/m in lacquer film) | 102.7% ± 9.0% | L-929 mouse fibroblast cells | |

| Cell Viability (1.5% m/m in lacquer film) | 95.5% ± 6.3% | L-929 mouse fibroblast cells | |

| Cell Viability (2.5% m/m in lacquer film) | 92.4% ± 8.4% | L-929 mouse fibroblast cells | |

| Cell Viability (>5% m/m in lacquer film) | ~0% | L-929 mouse fibroblast cells | |

| Antimicrobial Activity | |||

| IC50 (vs. MSSA) | 233.8 µg/mL | Staphylococcus aureus (MSSA) | |

| IC50 (vs. MRSA) | 298.0 µg/mL | Staphylococcus aureus (MRSA) | |

| Acute Aquatic Toxicity | |||

| LC50 (96 h) | 4.4 mg/L | Lepomis macrochirus (Bluegill sunfish) | |

| LC50 (48 h) | 8.58 mg/L | Daphnia magna (Water flea) | |

| EC50 (72 h) | 0.705 mg/L | Pseudokirchneriella subcapitata (Green algae) |

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature for assessing the specified pharmacological effects. Specific parameters for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate may require optimization.

In Vivo Cardiotoxicity Assessment in a Rat Model

-

Animal Model: Male Wistar rats.

-

Test Compound Preparation: Dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in a suitable vehicle (e.g., a mixture of saline and ethanol).

-

Dosing Regimen: Administer increasing doses of the compound (e.g., 1 µg, 10 µg, 100 µg, and 1 mg) via intraperitoneal injection. Injections are performed multiple times over a period of several weeks (e.g., 15 times over 5 weeks).[4]

-

Endpoint Analysis:

-

Histopathology: Euthanize the animals and collect myocardial samples. Fix, embed, section, and stain the tissues (e.g., with hematoxylin and eosin) for light microscopy to observe for myocytolysis and necrosis.[4]

-

Electron Microscopy: Process myocardial samples for transmission electron microscopy to examine ultrastructural changes.

-

Intracellular Calcium Detection: Utilize a method such as the lead-acetate technique to detect intracellular calcium accumulation in myocardial tissue sections.[4]

-

Adrenergic Innervation Assessment: Employ a technique like the glyoxylic acid method to assess alterations in adrenergic innervation through fluorescence microscopy.[4]

-

L-Type Calcium Channel Blocking Activity (Fluorescence-Based Calcium Influx Assay)

-

Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., GH3 or A7r5 cells) in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Application: Add varying concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate to the cells and incubate.

-

Depolarization and Measurement: Induce depolarization to open voltage-gated calcium channels using a high-potassium solution. Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.

-

Data Analysis: Calculate the inhibition of calcium influx at each compound concentration relative to a vehicle control and determine the IC50 value.

Nicotinic Acetylcholine Receptor Inhibition (Two-Electrode Voltage-Clamp in Xenopus Oocytes)

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes for injection.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nicotinic acetylcholine receptor subunits.

-

Incubation: Incubate the oocytes to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Compound and Agonist Application: Perfuse the oocyte with a solution containing a specific concentration of acetylcholine to elicit a current. Subsequently, co-apply acetylcholine with varying concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

-

Data Analysis: Measure the reduction in the acetylcholine-induced current in the presence of the test compound to determine the extent of inhibition and calculate the IC50.

In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed a suitable cell line (e.g., L-929 mouse fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate dissolved in an appropriate solvent. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution Assay)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Growth Assessment: Determine microbial growth by measuring the optical density (turbidity) at a specific wavelength (e.g., 600 nm) or by visual inspection.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanisms of action for bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate involve direct interactions with ion channels and receptors. The downstream consequences of these interactions are central to its pharmacological and toxicological effects.

L-Type Calcium Channel Blockade Signaling

By physically obstructing the L-type calcium channel, the compound prevents the influx of Ca2+ into the cell. This has several downstream effects, particularly in cardiomyocytes and vascular smooth muscle cells. The reduced intracellular Ca2+ concentration leads to decreased muscle contractility and vasodilation.

Nicotinic Acetylcholine Receptor Inhibition Pathway

The compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors. This prevents the binding of acetylcholine and subsequent channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to cell depolarization and downstream signaling events.

Experimental Workflow for In Vivo Cardiotoxicity

The following diagram outlines a typical experimental workflow for assessing the in vivo cardiotoxicity of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.

Conclusion

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, while an effective light stabilizer, possesses a distinct and potent pharmacological profile. Its actions as an L-type calcium channel blocker and a nicotinic acetylcholine receptor inhibitor are the primary drivers of its biological effects, including significant cardiotoxicity. The potential for cytotoxicity at higher concentrations and its emerging antimicrobial properties warrant further investigation. For researchers and professionals in drug development, understanding these off-target effects is crucial, especially in the context of leachable compounds from plastic labware and medical devices, and its recent appearance as a drug adulterant. The experimental frameworks provided in this guide serve as a foundation for further research into the complex biological activities of this compound.

References

- 1. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - Wikipedia [en.wikipedia.org]

- 6. A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Origin and synthesis of Tinuvin 770

An in-depth technical guide on the origin and synthesis of Tinuvin 770 for researchers, scientists, and drug development professionals.

Introduction to Tinuvin 770

Tinuvin 770, with the chemical name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a widely utilized low molecular weight hindered amine light stabilizer (HALS). Its primary function is to protect polymeric materials from degradation induced by exposure to ultraviolet (UV) radiation. Unlike UV absorbers that function by filtering UV light, Tinuvin 770 and other HALS act as radical scavengers, interrupting the photo-oxidation cycle of polymers and thus providing long-term thermal and light stability. It is particularly effective in polyolefins (such as polypropylene and polyethylene), polyurethanes, and styrenic polymers.

Chemical Structure and Properties

The chemical structure of Tinuvin 770 consists of two hindered amine moieties derived from 2,2,6,6-tetramethyl-4-piperidinol, linked by a sebacate group.

-

IUPAC Name: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

-

CAS Number: 52829-07-9

-

Molecular Formula: C28H52N2O4

-

Molecular Weight: 480.7 g/mol

Table 1: Physicochemical Properties of Tinuvin 770

| Property | Value |

| Appearance | White to slightly yellowish crystalline powder |

| Melting Point | 81-86 °C |

| Boiling Point | >360 °C (decomposes) |

| Solubility | Soluble in acetone, ethanol, and ethyl acetate. Insoluble in water. |

Synthesis of Tinuvin 770

The synthesis of Tinuvin 770 is primarily achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with sebacic acid. This reaction forms a diester, linking two molecules of the hindered amine with one molecule of the dicarboxylic acid.

Precursors

-

2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol): This is the hindered amine component that provides the radical scavenging functionality.

-

Sebacic Acid: A dicarboxylic acid that acts as the linker between the two TMP-ol molecules.

Reaction Pathway

The overall reaction is a transesterification or direct esterification process. A common industrial synthesis route involves the reaction of dimethyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst.

Caption: Synthesis pathway of Tinuvin 770 via transesterification.

Experimental Protocol: Transesterification Method

This protocol is a generalized representation of a common synthesis method.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol)

-

Dimethyl sebacate

-

Sodium methoxide (catalyst)

-

Xylene (solvent)

-

Nitrogen gas supply

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation condenser is charged with 2,2,6,6-tetramethyl-4-piperidinol, dimethyl sebacate, and xylene. The typical molar ratio of TMP-ol to dimethyl sebacate is slightly above 2:1 to ensure complete reaction of the ester.

-

The mixture is heated to approximately 80-90 °C with stirring to dissolve the reactants.

-

Sodium methoxide catalyst is added to the reaction mixture.

-

The temperature is gradually raised to the reflux temperature of the solvent (around 140 °C for xylene).

-

The transesterification reaction proceeds, and the methanol byproduct is continuously removed by distillation. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

The reaction is considered complete when the theoretical amount of methanol has been distilled off.

-

The reaction mixture is then cooled. The catalyst is neutralized and removed by washing with water.

-

The organic layer is separated, and the solvent (xylene) is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or acetone, to yield pure Tinuvin 770.

Table 2: Typical Reaction Parameters

| Parameter | Value/Condition |

| Reactant Molar Ratio (TMP-ol:Dimethyl Sebacate) | ~2.1 : 1 |

| Catalyst | Sodium methoxide |

| Solvent | Xylene |

| Reaction Temperature | 140-150 °C (Reflux) |

| Reaction Time | 4-8 hours |

| Purification Method | Recrystallization from ethanol or acetone |

Mechanism of Action as a Light Stabilizer

The efficacy of Tinuvin 770 as a light stabilizer is based on the Denisov cycle. The hindered amine functionality can be oxidized to form a stable nitroxyl radical. This nitroxyl radical is highly efficient at trapping polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•), which are formed during photo-oxidation, converting them into non-radical species and regenerating the nitroxyl radical to continue the cycle.

Caption: Simplified Denisov cycle for HALS stabilization.

BTMPS as a Novel Fentanyl Adulterant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In mid-2024, a novel adulterant, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), emerged in the illicit fentanyl supply across the United States.[1][2] BTMPS, a hindered amine light stabilizer (HALS) commercially known as Tinuvin® 770, is an industrial chemical used to protect plastics from UV degradation.[3][4][5] Its introduction into the illicit drug market has raised significant public health concerns due to its unknown effects in humans and its high prevalence in fentanyl samples. This technical guide provides a comprehensive overview of BTMPS, including its chemical properties, prevalence data, synthesis, analytical detection methods, and known pharmacology, to aid researchers, scientists, and drug development professionals in understanding and addressing this new threat.

Chemical and Physical Properties

BTMPS is a white to off-white crystalline powder or granule with the following properties:

| Property | Value | Reference |

| Chemical Name | bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | [3][4] |

| Synonyms | Tinuvin® 770, T770, HALS770, Photo-stabilizer HS-770 | [4] |

| CAS Number | 52829-07-9 | [4] |

| Molecular Formula | C₂₈H₅₂N₂O₄ | [4] |

| Molecular Weight | 480.7 g/mol | [1] |

| Melting Point | 81-85 °C | [5] |

| Appearance | White to off-white granules or powder | [1] |

| Solubility | Insoluble in water (<0.01% w/w). Soluble in organic solvents such as acetone (19% w/w), chloroform (45% w/w), ethyl acetate (24% w/w), and methanol (38% w/w). | [6] |

Prevalence and Quantitative Data

The emergence of BTMPS as a fentanyl adulterant has been rapid and widespread. Community-based drug checking programs first detected BTMPS in the illicit opioid supply in June 2024.[3] Studies have shown a significant and increasing presence of BTMPS in seized drug samples, often at high concentrations relative to fentanyl.

| Location | Timeframe | Percentage of Fentanyl Samples Containing BTMPS | Average BTMPS to Fentanyl Ratio | Reference |

| Los Angeles, CA | June 2024 | 0% | - | [7] |

| Los Angeles, CA | August 2024 | 41% | - | [2] |

| Los Angeles, CA | September 2024 | 56% | 7:1 | [8] |

| Philadelphia, PA | June-September 2024 | 25-32% | - | [8] |

| 9 US Locations (combined) | June-October 2024 | 35% (of 284 samples) | 7.4:1 | [9] |

Synthesis

BTMPS is synthesized via the diesterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol.[8] A detailed laboratory-scale synthesis protocol is provided below, based on established chemical literature.

Experimental Protocol: Synthesis of BTMPS

Materials:

-

Dimethyl sebacate

-

2,2,6,6-Tetramethyl-4-hydroxypiperidine

-

Lithium amide (catalyst)

-

N-methylpyrrolidinone (solvent)

-

Nitrogen gas

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add dimethyl sebacate (e.g., 25 g, 109 mmol), 2,2,6,6-tetramethyl-4-hydroxypiperidine (e.g., 37.5 g, 239 mmol), and N-methylpyrrolidinone (e.g., 7 ml).

-

Heat the mixture to 100°C with agitation.

-

Add lithium amide (e.g., 0.124 g, 5.4 mmol) to the reaction mixture.

-

Increase the temperature to 150-155°C and maintain for 3 hours under a continuous subsurface nitrogen sparge to facilitate the removal of methanol byproduct.

-

After 3 hours, cool the reaction mixture to 100°C.

-

Neutralize the mixture with glacial acetic acid.

-

The product can be purified by recrystallization from a suitable solvent, such as n-hexane, to yield bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate as a white solid.

Analytical Detection

The identification and quantification of BTMPS in seized drug samples are crucial for forensic and public health laboratories. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of BTMPS. A reference standard of BTMPS is available from commercial suppliers for confirmation.

5.1.1 Experimental Protocol: GC-MS Analysis of BTMPS

Sample Preparation:

-

Accurately weigh a portion of the seized drug sample.

-

Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Perform a liquid-liquid or solid-phase extraction if necessary to remove interfering substances.

-

Dilute the extract to an appropriate concentration for GC-MS analysis.

-

Add an internal standard for quantitative analysis.

Instrumental Parameters (suggested):

-

Gas Chromatograph: Agilent 7890 GC or equivalent

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

-

Mass Spectrometer: Agilent 5977 MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Expected Results:

The retention time for BTMPS under these conditions should be confirmed using a certified reference material. The mass spectrum of BTMPS will show a characteristic fragmentation pattern, which can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of BTMPS in complex matrices.

5.2.1 Experimental Protocol: LC-MS/MS Analysis of BTMPS

Sample Preparation:

-

Prepare samples as described for GC-MS analysis.

-

Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase.

Instrumental Parameters (suggested):

-

Liquid Chromatograph: Shimadzu Nexera or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: To be determined by infusing a BTMPS standard. A plausible precursor ion would be the protonated molecule [M+H]⁺ at m/z 481.4. Product ions would be determined from the fragmentation of the precursor ion.

Pharmacology and Toxicology

The pharmacological and toxicological effects of BTMPS in humans are not well-studied. However, preclinical data and its known chemical properties suggest potential for significant adverse health effects.

Pharmacodynamics

BTMPS has been shown to be a potent blocker of L-type calcium channels and a non-competitive antagonist of nicotinic acetylcholine receptors.[1][10]

6.1.1 L-Type Calcium Channel Blockade

Blockade of L-type calcium channels can lead to cardiovascular effects such as decreased blood pressure and heart rate.[2][11] In overdose situations involving substances with calcium channel blocking properties, treatment can be challenging.[11]

6.1.2 Nicotinic Acetylcholine Receptor Antagonism

As a non-competitive antagonist of nicotinic acetylcholine receptors, BTMPS can interfere with cholinergic neurotransmission.[1] This can have a wide range of effects on the central and peripheral nervous systems.

Toxicology

Animal studies and safety data for Tinuvin® 770 indicate potential for toxicity. Long-term use in rats has been associated with heart defects.[1] The chemical safety data sheet lists BTMPS as a health hazard that can cause serious eye damage, skin irritation, and may harm a fetus.[1] Anecdotal reports from individuals who have used fentanyl adulterated with BTMPS include a harsh chemical taste and smell, described as similar to plastic or bug spray.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of BTMPS in seized drug samples.

Signaling Pathways

Caption: Proposed signaling pathways for BTMPS pharmacological action.

Conclusion

The emergence of BTMPS as a fentanyl adulterant represents a significant and evolving challenge to public health and safety. Its industrial origin, lack of human safety data, and high prevalence in illicit drug supplies necessitate a coordinated response from the scientific and research communities. This technical guide provides a foundational understanding of BTMPS to support these efforts. Continued monitoring, research into its pharmacological and toxicological effects, and the development of rapid detection methods are critical to mitigating the potential harm caused by this novel adulterant.

References

- 1. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cfsre.org [cfsre.org]

- 7. L-type calcium channel ligands block nicotine-induced signaling to CREB by inhibiting nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]

- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

In-Vitro Characterization of BTMPS Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), also known by its trade name Tinuvin 770, is a hindered amine light stabilizer (HALS) used as an additive in various plastics.[1] While its industrial applications are well-established, recent toxicological and pharmacological interest has been driven by its emergence as an adulterant in the illicit drug supply and from early in-vitro research identifying it as a potent, biologically active compound.[2][3] This technical guide provides an in-depth overview of the in-vitro studies characterizing the activity of BTMPS, focusing on its effects as an L-type calcium channel blocker and a non-competitive antagonist of nicotinic acetylcholine receptors. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies of BTMPS activity. These data highlight the potency of BTMPS as an inhibitor of specific ion channels and receptors.

Table 1: BTMPS Inhibition of L-Type Calcium Channels

| Parameter | Value | Cell Line / Preparation | Assay Type | Reference |

| IC₅₀ | 3.6 µM | GH3 Cells | ⁴⁵Ca²⁺ Uptake | [1] |

| Kᵢ | 6.8 nM | Rabbit Skeletal Muscle | Competitive Binding Assay | [1] |

| IC₅₀ | < 10 nM | Various Preparations | Ligand Binding | [1] |

Table 2: BTMPS Antagonism of Nicotinic Acetylcholine Receptors (nAChR)

| Parameter | Value | Receptor Subtype | System | Assay Type | Reference |

| Kₑ | ~200 nM | Neuronal nAChRs | Xenopus Oocytes | Electrophysiology | [4] |

| Inhibition | Use-dependent | Muscle & Neuronal nAChRs | Xenopus Oocytes | Electrophysiology | [5] |

Note: More recent studies using modern assays have reported no significant binding activity of BTMPS to a wide range of psychoactive receptors, including nicotinic acetylcholine receptors, suggesting that the antagonistic properties observed in older studies may be specific to the experimental conditions used.[2]

Signaling Pathways and Mechanisms of Action

BTMPS has been shown to interact with at least two critical signaling pathways: voltage-gated L-type calcium channels and nicotinic acetylcholine receptors.

L-Type Calcium Channel Blockade

BTMPS is a potent blocker of L-type calcium channels.[1] These channels are crucial for calcium influx in response to membrane depolarization in various cell types, including cardiac and smooth muscle cells.[6] The inhibitory action of BTMPS on these channels is thought to occur at the phenylalkylamine- and benzothiazepine-selective drug-binding domains of the α1 subunit.[1]

Nicotinic Acetylcholine Receptor Antagonism

Older studies have characterized BTMPS as a non-competitive, use-dependent antagonist of nicotinic acetylcholine receptors (nAChRs).[5][7] This means that the inhibition is more pronounced when the receptor is activated by its agonist, acetylcholine. The binding is thought to occur within the ion channel pore, physically obstructing the flow of ions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the in-vitro activity of BTMPS.

L-Type Calcium Channel Blockade Assays

This assay measures the influx of radioactive calcium into cells, providing a direct assessment of calcium channel activity.

Workflow:

Detailed Protocol:

-

Cell Culture: GH3 pituitary cells are cultured in a suitable medium until they reach a desired confluency in multi-well plates.

-

Pre-incubation: The culture medium is replaced with a physiological salt solution. Cells are then pre-incubated with various concentrations of BTMPS (or vehicle control) for a specified time.

-

Depolarization and Calcium Uptake: A depolarizing solution containing a high concentration of potassium chloride (KCl) and ⁴⁵CaCl₂ is added to each well to activate voltage-gated calcium channels.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapidly washing the cells with an ice-cold wash buffer containing a calcium chelator (e.g., EGTA) to remove extracellular ⁴⁵Ca²⁺.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the concentration of BTMPS, and the half-maximal inhibitory concentration (IC₅₀) is determined.

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel kinetics and blockade.

Detailed Protocol:

-

Cell Preparation: A7r5 smooth muscle cells are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution containing a charge carrier (e.g., Cs⁺ to block K⁺ channels) and a calcium buffer.

-

Giga-seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential where L-type calcium channels are closed. Depolarizing voltage steps are applied to activate the channels, and the resulting inward calcium currents are recorded.

-

Drug Application: BTMPS is applied to the cell via the external bath solution. The effect of BTMPS on the amplitude and kinetics of the calcium currents is recorded.

-

Data Analysis: The percentage of current inhibition at different BTMPS concentrations is calculated to determine its potency and mechanism of action (e.g., voltage-dependence of the block).

Nicotinic Acetylcholine Receptor Antagonism Assays

This is a classic method for studying the properties of ion channels and receptors expressed in a heterologous system.

Workflow:

Detailed Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype.

-

Expression: The injected oocytes are incubated for several days to allow for the translation of the cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and one for injecting current. The membrane potential is clamped at a set holding potential.

-

Agonist and Antagonist Application: The oocyte is perfused with a solution containing acetylcholine to activate the nAChRs and elicit an inward current. To test the effect of BTMPS, the oocyte is pre-incubated with BTMPS and then co-perfused with acetylcholine and BTMPS.

-

Data Analysis: The amplitude of the acetylcholine-induced currents in the presence and absence of BTMPS is compared to determine the extent of inhibition and to characterize its properties (e.g., use-dependence, reversibility).

Conclusion

In-vitro studies have been instrumental in elucidating the pharmacological profile of BTMPS. The data clearly indicate that it is a potent L-type calcium channel blocker and, according to older studies, a non-competitive antagonist of nicotinic acetylcholine receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation of BTMPS and other related compounds. Understanding the mechanisms by which BTMPS interacts with these critical physiological targets is essential for assessing its toxicological risks and for guiding future research in pharmacology and drug development. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes for researchers and scientists in the field.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 4. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. Multiple channels mediate calcium leakage in the A7r5 smooth muscle-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial toxicological screening of BTMPS

An In-depth Technical Guide on the Initial Toxicological Screening of BTMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), also known by its trade name Tinuvin® 770, is an industrial chemical primarily used as a hindered amine light stabilizer (HALS) in plastics and coatings to prevent degradation from UV light.[1][2] It is not approved for human or animal consumption.[3] Recently, BTMPS has emerged as a significant adulterant in the illicit drug supply, particularly in substances sold as fentanyl, raising serious public health concerns.[4][5] This technical guide provides a comprehensive overview of the initial toxicological screening of BTMPS, summarizing available data on its toxicity, mechanism of action, and pharmacokinetic profile. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

Toxicological Profile

The toxicological data for BTMPS is limited, with most studies conducted on animal models. The primary concerns are related to its cardiotoxicity and its effects as a calcium channel blocker and nicotinic receptor antagonist.[6][7]

Quantitative Toxicity Data

A summary of the available quantitative toxicological data for BTMPS is presented in the table below.

| Parameter | Value | Species | Route of Administration | Reference |

| Acute Oral LD50 | 3700 mg/kg bw | Rat | Oral | [8] |

| Acute Dermal LD50 | > 3170 mg/kg bw | Rat | Dermal | [8] |

| Acute Inhalation LC50 | 500 mg/m³ (0.5 mg/L) | Rat | Inhalation (4-hour exposure) | [8][9] |

Observed Effects and Symptoms

-

Animal Studies: In rats, repeated oral administration of BTMPS has been associated with decreased body weight gain.[8] Long-term use in rats has been shown to cause heart defects.[3][10] In vivo studies have demonstrated that higher doses can lead to focal myocytolysis, hypercontraction necrosis, intracellular Ca2+ accumulation, and increased catecholamine release in the myocardium.[6][11] Inhalation exposure in rats resulted in dose-dependent dyspnoea, salivation, trismus, tremor, and sedation.[8]

-

Anecdotal Human Reports: Individuals who have ingested drugs adulterated with BTMPS have reported blurred vision, burning eyes, ringing in the ears, nausea, and coughing.[3] A burning sensation upon injection has also been noted.[3]

Mechanism of Action

BTMPS is known to be a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[12][13] These actions are believed to be the primary drivers of its toxicological effects.

L-Type Calcium Channel Blockade

BTMPS acts as a potent blocker of L-type calcium channels.[12][14] This blockage can disrupt cardiovascular function, leading to life-threatening complications such as arrhythmias and unstable blood pressure.[6] The inhibition of these channels is also thought to contribute to the cardiotoxic effects observed in animal studies, potentially through the disruption of calcium homeostasis and the induction of catecholamine release.[6][11]

Figure 1: Simplified signaling pathway of BTMPS as an L-type calcium channel blocker.

Nicotinic Acetylcholine Receptor Antagonism

Several studies have identified BTMPS as a non-competitive, use-dependent antagonist of nAChRs.[7][15] This action has been shown to reduce the adverse consequences of morphine self-administration in rats.[15] However, it is important to note that a recent report from December 2024 suggests that modern assays show no binding activity of BTMPS to nAChRs, which contradicts these earlier findings.[16] Further research is needed to clarify this discrepancy.

Figure 2: Potential mechanism of BTMPS as a nicotinic acetylcholine receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols from studies on BTMPS.

In Vivo Cardiotoxicity Study in Rats

This study investigated the long-term cardiotoxic effects of BTMPS.[6][11]

-

Animal Model: Wistar rats.

-

Dosing Regimen: Intraperitoneal injections of Tinuvin 770 at doses of 1 µg, 10 µg, 100 µg, and 1 mg.

-

Frequency: 15 injections administered over a 5-week period.

-

Endpoint Analysis: Myocardial samples were analyzed using light, electron, and fluorescent microscopy. The lead-acetate method was used to detect intracellular Ca²⁺, and the glyoxylic acid technique was employed to assess alterations in adrenergic innervation.

Figure 3: Experimental workflow for the in vivo cardiotoxicity study of BTMPS in rats.

In Vitro Cardiotoxicity Study on Isolated Cardiomyocytes

This study examined the direct effects of BTMPS on heart muscle cells.[14]

-

Model: Isolated cardiomyocytes from adult rats.

-

Dosing: 25 nmol of Tinuvin 770.

-

Exposure Time: 0, 30, 60, and 120 minutes.

-

Endpoint Analysis: Assessment of cell viability (rod-shaped cells), hypercontraction, microbleb formation, and cellular ATP levels.

Pharmacokinetic Profile (ADME)

-

Absorption: Due to its amphiphilic nature, BTMPS is expected to be well-absorbed from the gastrointestinal tract.

-

Metabolism: It is presumed to undergo Phase I hydrolysis to form 2,2,6,6-tetramethylpiperidin-4-ol (HTMP) and decanedioic acid. These metabolites are then likely to undergo Phase II reactions.

-

Excretion: Rapid elimination through urine and/or bile is anticipated. There is a possibility of excretion via breast milk.

Conclusion

The available data, although limited, indicates that BTMPS poses significant toxicological risks, particularly to the cardiovascular system. Its potent activity as an L-type calcium channel blocker is a primary concern. The conflicting evidence regarding its interaction with nicotinic acetylcholine receptors highlights the need for further investigation. As BTMPS continues to be detected as an adulterant in the illicit drug supply, a more thorough understanding of its human toxicology and pharmacology is imperative for public health and safety. Researchers and drug development professionals should be aware of the potential for BTMPS to interfere with experimental results, particularly in studies involving calcium signaling and nicotinic receptors.

References

- 1. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - Wikipedia [en.wikipedia.org]

- 2. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 [chemicalbook.com]

- 3. legislativeanalysis.org [legislativeanalysis.org]

- 4. uclahealth.org [uclahealth.org]

- 5. WA State Drug Brief: BTMPS: New Substance Found in Community Drug Checking Samples | Addictions, Drug & Alcohol Institute [adai.uw.edu]

- 6. Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional central nicotinic acetylcholine receptor antagonism by systemic administration of Tinuvin 770 (BTMPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. medrxiv.org [medrxiv.org]

- 10. Pittsburg Post Gazette: Industrial-grade chemical is showing up in street drugs - ACMT [acmt.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Monographs [cfsre.org]

- 13. ndews.org [ndews.org]

- 14. A light stabilizer Tinuvin 770-induced toxic injury of adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use-dependent, nicotinic antagonist BTMPS reduces the adverse consequences of morphine self-administration in rats in an abstinence model of drug seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]

The Solubility Profile of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS), a hindered amine light stabilizer (HALS) also known by its trade name Tinuvin® 770. An understanding of its solubility is critical for its application in various industrial processes, formulation development, and for assessing its environmental fate and toxicology, particularly in light of its recent emergence as an adulterant in illicit drug supplies.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data of BTMPS

The solubility of BTMPS has been determined in a range of common organic solvents. The following table summarizes the available quantitative data at 20°C, providing a valuable resource for solvent selection and formulation design.

| Solvent | Chemical Formula | Solubility ( g/100 g of solution) | Solubility ( g/100 mL of solvent) | Temperature (°C) |

| Methylene Chloride | CH₂Cl₂ | 56% (w/w) | - | 20 |

| Chloroform | CHCl₃ | 45% (w/w) | - | 20 |

| Methanol | CH₃OH | 38% (w/w) | - | 20 |

| Ethyl Acetate | C₄H₈O₂ | 24% (w/w) | - | 20 |

| Acetone | C₃H₆O | 19% (w/w) | 74.4 | 20 |

| Benzene | C₆H₆ | - | 44.4 | 20 |

| Dioxane | C₄H₈O₂ | - | 65.6 | 20 |

| Isopropanol | C₃H₈O | - | 21 | 20 |

| n-Hexane | C₆H₁₄ | 5% (w/w) | 0.4 | 20 |

| Solvesso® 100 | Aromatic Hydrocarbon | 20 | - | 20 |

| Butyl Acetate | C₆H₁₂O₂ | 20 | - | 20 |

| Ethanol | C₂H₅OH | - | 0.01-0.1 (Slightly soluble) | - |

| Water | H₂O | < 0.01% (w/w) (Insoluble) | < 0.0006 (Insoluble) | 20 |

Experimental Protocols for Solubility Determination

The determination of the equilibrium solubility of a solid compound like BTMPS is crucial for accurate characterization. The shake-flask method is widely recognized as the gold standard for this purpose.[2] The following is a generalized protocol adapted from established methodologies such as the OECD Guideline 105 and ASTM E1148 for determining the solubility of a solid organic compound in an organic solvent.[3][4][5][6][7][8]

Principle of the Shake-Flask Method

An excess amount of the solid solute (BTMPS) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Materials and Equipment

-

Solute: High-purity BTMPS (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

-

Solvents: High-purity organic solvents of interest

-

Glassware: Erlenmeyer flasks with stoppers or screw-cap vials, volumetric flasks, pipettes

-

Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5°C) and providing consistent agitation.

-

Filtration or Centrifugation Equipment: Syringe filters (e.g., 0.45 µm PTFE) or a centrifuge to separate the undissolved solid.

-

Analytical Instrument: A calibrated instrument suitable for quantifying BTMPS concentration, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Analytical Balance: For accurate weighing of the solute.

Step-by-Step Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a stock solution of BTMPS in a suitable solvent for calibration purposes if using a chromatographic analytical method.

-

-

Sample Preparation:

-

Accurately weigh an amount of BTMPS that is in excess of its expected solubility and add it to a flask.

-

Add a precisely measured volume of the chosen organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-